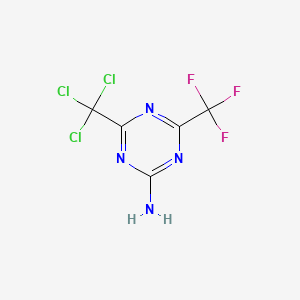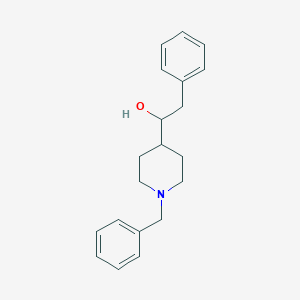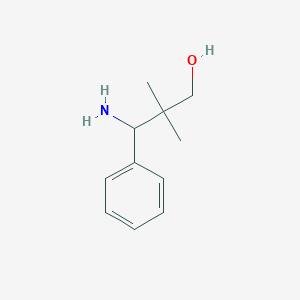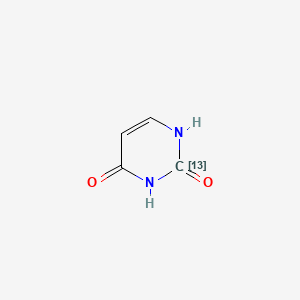
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine
描述
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a heterocyclic compound characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and trifluoromethylating agents.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triazine ring. Common solvents include acetonitrile or dichloromethane.
Catalysts: Catalysts such as tertiary amines or phase-transfer catalysts may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at temperatures ranging from 0°C to room temperature, with reaction times varying from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the triazine ring can hydrolyze to form amides or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles.
Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted triazines, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its stability and reactivity.
作用机制
The mechanism by which 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the trichloromethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine.
4-(Trifluoromethyl)-1,3,5-triazin-2-amine: Lacks the trichloromethyl group but shares similar reactivity.
6-(Trichloromethyl)-1,3,5-triazin-2-amine: Lacks the trifluoromethyl group but has comparable chemical properties.
Uniqueness
This compound is unique due to the presence of both trichloromethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-(trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3F3N4/c6-4(7,8)1-13-2(5(9,10)11)15-3(12)14-1/h(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXJTNOOCVFNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)C(Cl)(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451860 | |
| Record name | 4-(trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61082-43-7 | |
| Record name | 4-(trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)












